molecular formula C38H50F3N7O13 B1495750 Ac-Thr-Val-Ser-Phe-Asn-Phe-OH CAS No. 150626-30-5

Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

Cat. No. B1495750
CAS RN: 150626-30-5
M. Wt: 869.8 g/mol
InChI Key: YCLQVTDXBUPPEK-DNONQONOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ac-Thr-Val-Ser-Phe-Asn-Phe-OH” is a peptide sequence. Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have a wide range of applications in medicine, research, and various industries .


Synthesis Analysis

Peptides like “this compound” can be synthesized using various methods, including solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. The peptide “this compound” would have a specific 3-dimensional structure determined by these factors .


Chemical Reactions Analysis

The chemical reactions involving peptides generally involve the making or breaking of peptide bonds. In the case of “this compound”, these reactions could be used to lengthen the peptide chain, to shorten it, or to modify it in various ways .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure and the nature of its amino acids. These properties could include its solubility, its stability under various conditions, and its reactivity with other substances .

Scientific Research Applications

1. Peptide Inhibition of Viral Enzymes

The peptide Ac-Tyr298-Ala299-Gly300-Thr301-Val302-Ile303-Asn304-Asp305-Leu306-OH, which shares a similar structure to Ac-Thr-Val-Ser-Phe-Asn-Phe-OH, has been studied for its inhibitory potency against herpes simplex virus (HSV) type I and II ribonucleotide reductase R2 protein. This peptide demonstrates significant potential in vitro for inhibiting HSV-1 reductase activity, suggesting applications in antiviral drug development (Gaudreau et al., 1992).

2. Neuropeptide Research

Peptides similar to this compound are being investigated in neuropeptide research. Studies on peptides like Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 have explored their role in the biological activities of various insects, providing insights into neuropeptide function and receptor interaction (Nachman et al., 1991).

3. Insights into Protein Structure and Function

Research on peptides including Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 has contributed to our understanding of protein structure and function. This type of research has implications for understanding the molecular mechanisms of diseases and for the development of therapeutic strategies (Hyland et al., 1991).

4. Potential in Antitumor Activity

Some peptides with similar sequences to this compound, like P-30 Protein from Rana pipiens oocytes and early embryos, have shown antiproliferative and cytotoxic activity against tumor cell lines. This suggests potential applications in cancer research and therapy (Ardelt et al., 1991).

5. Development of HIV-1 Protease Inhibitors

Peptides such as Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 have been used to study the mechanism of HIV-1 protease, leading to the development of novel inhibitors that could be crucial in HIV/AIDS treatment (Abbenante et al., 1995).

Mechanism of Action

The mechanism of action of a peptide like “Ac-Thr-Val-Ser-Phe-Asn-Phe-OH” would depend on its specific biological activity. Some peptides act as hormones, others as neurotransmitters, and others still have entirely different functions .

Safety and Hazards

The safety and hazards associated with a peptide like “Ac-Thr-Val-Ser-Phe-Asn-Phe-OH” would depend on a variety of factors, including its biological activity, its potential for toxicity, and the way it is handled and used .

Future Directions

The future directions for research on “Ac-Thr-Val-Ser-Phe-Asn-Phe-OH” and similar peptides could include further studies of their biological activity, the development of new methods for their synthesis, and the exploration of their potential applications in medicine and industry .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H49N7O11/c1-19(2)29(43-35(52)30(20(3)45)38-21(4)46)34(51)42-27(18-44)33(50)39-24(15-22-11-7-5-8-12-22)31(48)40-25(17-28(37)47)32(49)41-26(36(53)54)16-23-13-9-6-10-14-23/h5-14,19-20,24-27,29-30,44-45H,15-18H2,1-4H3,(H2,37,47)(H,38,46)(H,39,50)(H,40,48)(H,41,49)(H,42,51)(H,43,52)(H,53,54)/t20-,24+,25+,26+,27+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNZRAGZYMMOEX-QQMZDXHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C(C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N7O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Reactant of Route 2
Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Reactant of Route 3
Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Reactant of Route 4
Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Reactant of Route 5
Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Reactant of Route 6
Reactant of Route 6
Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.